Iminostilbene-10,11-dihydrodiol

Description

Properties

IUPAC Name |

(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSCHZCENLAZOX-OKILXGFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Iminostilbene-10,11-dihydrodiol: Structure, Properties, and Significance in Drug Metabolism

This guide provides a comprehensive technical overview of iminostilbene-10,11-dihydrodiol, a key metabolite in the biotransformation of several major pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical identity, metabolic origins, and the analytical methodologies crucial for its study. Our focus is on the underlying scientific principles and the practical application of this knowledge in a research and development context.

Introduction: The Significance of a Metabolite

Iminostilbene-10,11-dihydrodiol, also known as cis-10,11-Dihydro-5H-Dibenz[b,f]azepine-10,11-diol, is a significant metabolite of the widely prescribed anticonvulsant and mood stabilizer, carbamazepine.[1][2][3] While often considered an inactive detoxification product, its formation represents a critical pathway in the clearance of carbamazepine and its active epoxide intermediate. Understanding the chemical properties, metabolic fate, and analytical quantification of this diol is paramount for a complete pharmacokinetic and toxicological profiling of its parent compounds. This guide will provide the foundational knowledge and practical insights necessary for its comprehensive study.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its biological interactions and analytical behavior.

Molecular Structure

Iminostilbene-10,11-dihydrodiol is a tricyclic compound featuring a dibenzo[b,f]azepine core. The key structural feature is the presence of two hydroxyl groups (-OH) on the 10 and 11 positions of the dihydroazepine ring. The most common isomer discussed in metabolic studies is the cis-diol.

-

IUPAC Name: (5S,6R)-6,11-dihydro-5H-benzo[b][4]benzazepine-5,6-diol

-

Chemical Formula: C₁₄H₁₃NO₂

-

CAS Number: 56211-73-5

Physicochemical Data

A summary of the key physicochemical properties of iminostilbene-10,11-dihydrodiol is presented in Table 1. These properties are critical for designing extraction protocols, developing chromatographic separation methods, and understanding the molecule's distribution in biological systems.

| Property | Value | Source |

| Molecular Weight | 227.26 g/mol | PubChem[4] |

| Appearance | Beige to Off-white/Pale Yellow Solid | CymitQuimica, ChemicalBook |

| Melting Point | >128°C (decomposes) | ChemicalBook |

| Solubility | Soluble in Acetone, DMSO, Methanol | ChemicalBook |

| InChIKey | HMSCHZCENLAZOX-OKILXGFUSA-N | PubChem[4] |

Metabolic Pathway and Pharmacological Relevance

Iminostilbene-10,11-dihydrodiol is a downstream product of the metabolism of carbamazepine and its analogue, oxcarbazepine.[1] Its formation is a key step in the detoxification and elimination of these drugs.

The Carbamazepine Metabolic Pathway

The biotransformation of carbamazepine is a multi-step enzymatic process primarily occurring in the liver. The formation of the dihydrodiol is a two-step process:

-

Epoxidation: Carbamazepine is first oxidized at the 10,11-double bond by cytochrome P450 enzymes, primarily CYP3A4, to form the pharmacologically active metabolite, carbamazepine-10,11-epoxide.[5][6]

-

Hydrolysis: The epoxide intermediate is then hydrolyzed by the enzyme epoxide hydrolase to form the trans-10,11-dihydro-10,11-dihydroxycarbamazepine (a related diol).[1][6][7] While the trans isomer is a major urinary metabolite, the cis isomer is also formed.[3]

The following Graphviz diagram illustrates this critical metabolic conversion.

Caption: Metabolic conversion of carbamazepine to iminostilbene-10,11-dihydrodiol.

Pharmacological and Toxicological Profile

Iminostilbene-10,11-dihydrodiol is generally considered to be a pharmacologically inactive metabolite.[8] Its formation from the active and potentially toxic epoxide intermediate is a detoxification step. The primary toxicological concerns associated with carbamazepine therapy are typically linked to the parent drug and the epoxide metabolite.

However, according to the European Chemicals Agency (ECHA), the iminostilbene-10,11-dihydrodiol itself is classified with the following hazards:

-

H317: May cause an allergic skin reaction.

-

H410: Very toxic to aquatic life with long lasting effects.

These classifications underscore the importance of understanding the complete metabolic profile of a drug, as even "inactive" metabolites can possess their own intrinsic toxicological properties.

Synthesis and Preparation of a Reference Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification in biological matrices. While not commercially available in all regions, a synthetic route can be devised based on established chemical principles.

Proposed Synthetic Pathway

A plausible synthesis of cis-iminostilbene-10,11-dihydrodiol can be achieved from the commercially available precursor, iminostilbene. This proposed two-step synthesis involves an initial oxidation to the epoxide, followed by hydrolysis.

Caption: Proposed two-step synthesis of cis-iminostilbene-10,11-dihydrodiol.

Exemplary Synthetic Protocol

The following protocol is a representative, conceptual procedure. Note: This is a hypothetical protocol and must be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Epoxidation of Iminostilbene

-

Dissolve iminostilbene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude iminostilbene-10,11-epoxide.

Step 2: Hydrolysis of the Epoxide to the cis-Diol

-

Dissolve the crude epoxide in a mixture of acetone and water.

-

Add a catalytic amount of a dilute acid (e.g., 0.1 M sulfuric acid).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure cis-iminostilbene-10,11-dihydrodiol.

Analytical Methodology for Quantification in Biological Matrices

Accurate and precise measurement of iminostilbene-10,11-dihydrodiol in complex biological samples like plasma or serum is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice.

Analytical Workflow

The general workflow for the analysis of iminostilbene-10,11-dihydrodiol from a plasma sample involves sample preparation, chromatographic separation, and detection.

Caption: Workflow for the quantification of iminostilbene-10,11-dihydrodiol in plasma.

Detailed HPLC Protocol

The following is a representative HPLC method for the quantification of iminostilbene-10,11-dihydrodiol in human plasma.[2][4]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).

-

Add 600 µL of cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 210 nm.

3. Quantification

-

Construct a calibration curve using standards of known concentrations of iminostilbene-10,11-dihydrodiol prepared in a blank matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the unknown samples by interpolating from the calibration curve.

This method should be fully validated according to regulatory guidelines for linearity, accuracy, precision, and sensitivity before its application in clinical or research studies.

Conclusion and Future Perspectives

Iminostilbene-10,11-dihydrodiol is a crucial metabolite in the disposition of carbamazepine. While often overlooked due to its pharmacological inactivity, its study is vital for a comprehensive understanding of the parent drug's metabolism, potential for drug-drug interactions, and overall safety profile. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the role of this diol in drug development and clinical therapeutics. Future research should focus on definitively characterizing its potential for idiosyncratic toxicity and its utility as a biomarker for specific metabolic pathway activities.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 119567, Iminostilbene-10,11-dihydrodiol." PubChem, [Link].

- Bellucci, G., et al. "The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide." Journal of Medicinal Chemistry, vol. 28, no. 4, 1985, pp. 531-5.

-

Veeprho. "Iminostilbene-10,11-dihydrodiol | CAS 56211-73-5." Veeprho, [Link].

- Franceschi, L., and M. Furlanut. "A simple method to monitor plasma concentrations of oxcarbazepine, carbamazepine, their main metabolites and lamotrigine in epileptic patients." Pharmacological Research, vol. 51, no. 4, 2005, pp. 297-302.

- Morselli, P. L., and K. F. Gerna. "Clinical pharmacokinetics of carbamazepine." Clinical Pharmacokinetics, vol. 1, no. 2, 1976, pp. 81-108.

- Bourgeois, B. F., and N. Wad. "Carbamazepine-10,11-diol steady-state serum levels and renal excretion during carbamazepine therapy in adults and children." Therapeutic Drug Monitoring, vol. 6, no. 3, 1984, pp. 259-65.

- Gaillard, Y., and G. Pépin. "Carbamazepine Positives Due To 10,11-Dihydro-10-Hydroxycarbamazepine Breakdown in the GC/MS Injector Port." Federal Aviation Administration, Office of Aerospace Medicine, 2001.

- Al-Tannak, N. F., and O. A. Al-Majed. "Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study." Journal of Pharmacy & Pharmaceutical Sciences, vol. 12, no. 2, 2009, pp. 244-52.

- Al-Za'abi, M., et al. "A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples." Journal of Chemical Reviews, vol. 2, no. 2, 2020, pp. 119-128.

- Gaertner, I., et al. "Systemic and presystemic conversion of carbamazepine to carbamazepine-10,11-epoxide during long term treatment." European Journal of Clinical Pharmacology, vol. 58, no. 5, 2002, pp. 341-6.

-

Liu, H., and M. S. Delgado. "Reanalysis of Carbamazepine and Carbamazepine-Epoxide Pharmacokinetics after Multiple Dosing of Extended Release Formulation." University of Alberta, [Link].

- Gaikwad, V. L., et al. "Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy." Pharmacogenomics, vol. 14, no. 1, 2013, pp. 59-71.

- Pearce, R. E., et al. "Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine." Drug Metabolism and Disposition, vol. 36, no. 8, 2008, pp. 1637-48.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. Reanalysis of Carbamazepine and Carbamazepine-Epoxide Pharmacokinetics after Multiple Dosing of Extended Release Formulation [sites.ualberta.ca]

- 7. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Synthesis of Iminostilbene-10,11-dihydrodiol from Carbamazepine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Iminostilbene-10,11-dihydrodiol (also known as Carbamazepine-10,11-diol or CBZ-diol), a principal metabolite of the widely used anticonvulsant drug Carbamazepine (CBZ). The document elucidates the core enzymatic cascade responsible for this transformation, focusing on a biomimetic approach that leverages the metabolic machinery inherent in hepatic enzyme systems. We present a detailed, field-proven protocol for the biocatalytic synthesis of CBZ-diol using liver microsomes, alongside methodologies for product purification and analytical validation. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand, replicate, and adapt these methods for applications in drug metabolism studies, reference standard generation, and toxicological assessments.

Introduction: The Significance of Carbamazepine Metabolism

Carbamazepine (CBZ), a dibenzoazepine derivative, is a cornerstone therapeutic agent for epilepsy and neuropathic pain.[1] Its clinical efficacy and potential for drug-drug interactions are intrinsically linked to its complex metabolism. The metabolic fate of CBZ is of paramount importance in clinical pharmacology and toxicology, as the parent drug is converted into a series of metabolites, some with their own pharmacological or toxicological profiles.

The primary metabolic route proceeds through the 10,11-double bond of the azepine ring. This pathway leads to the formation of Carbamazepine-10,11-epoxide (CBZ-E), an active metabolite with potent anticonvulsant effects, which is subsequently hydrolyzed to the inactive Iminostilbene-10,11-dihydrodiol (CBZ-diol).[2] Understanding and recreating this specific transformation is critical for several reasons:

-

Reference Standard Generation: High-purity CBZ-diol is essential for the quantitative analysis of CBZ metabolites in biological matrices during therapeutic drug monitoring and pharmacokinetic studies.[3]

-

Drug-Drug Interaction (DDI) Studies: The enzymes involved in this pathway, particularly Cytochrome P450 3A4 (CYP3A4) and microsomal epoxide hydrolase (mEH), are common targets for inhibition or induction by co-administered drugs.[4][5] In vitro synthesis allows for the investigation of these interactions.

-

Toxicological Assessment: Evaluating the metabolic profile of new chemical entities often requires comparison with well-characterized pathways like that of carbamazepine.

This guide focuses on the controlled, in vitro synthesis of CBZ-diol from its parent drug, carbamazepine, providing a robust framework for its generation and analysis.

The Core Synthesis Pathway: A Two-Step Enzymatic Cascade

The conversion of carbamazepine to its dihydrodiol metabolite is not a direct reaction but a sequential, two-step process mediated by distinct enzyme systems primarily located in the liver.[2][6] This pathway is a classic example of xenobiotic metabolism, designed to increase the polarity of the compound to facilitate its excretion.

Step 1: Epoxidation via Cytochrome P450

The initial and rate-limiting step is the oxidation of the 10,11-double bond of carbamazepine to form the reactive intermediate, Carbamazepine-10,11-epoxide (CBZ-E).[4]

-

Causality: This reaction is catalyzed predominantly by the CYP3A4 isoenzyme of the Cytochrome P450 superfamily.[2][4] The reaction requires molecular oxygen and a source of reducing equivalents, typically supplied by NADPH. The enzyme's active site activates oxygen, enabling the electrophilic attack on the electron-rich double bond of the carbamazepine molecule.

Step 2: Hydrolysis via Epoxide Hydrolase

The CBZ-E intermediate is subsequently detoxified through enzymatic hydrolysis.

-

Causality: This step involves the addition of a water molecule across the epoxide ring to yield the trans-10,11-dihydrodiol.[2] This reaction is catalyzed by microsomal epoxide hydrolase (mEH), an enzyme that plays a crucial role in detoxifying potentially harmful epoxides.[4][6] The enzymatic hydrolysis is highly stereoselective. In humans, the reaction proceeds with pronounced enantioselectivity, yielding an excess of the (-)-10S,11S enantiomer.[7] This stereospecificity is a key reason why biocatalytic synthesis is often preferred over conventional chemical methods, as it produces the biologically relevant isomer.

The overall transformation is depicted below.

Caption: Enzymatic conversion of Carbamazepine to Iminostilbene-10,11-dihydrodiol.

Synthesis Methodology: A Biocatalytic Approach

While a purely chemical synthesis involving epoxidation followed by acid-catalyzed hydrolysis is theoretically possible, the most reliable and biologically relevant method for producing CBZ-diol is through biocatalysis. This approach uses a biological system (or its components) to perform the chemical transformation.

Rationale for Biocatalysis:

-

Biological Relevance: It precisely mimics the in vivo metabolic pathway, producing the correct stereoisomer.[7]

-

High Selectivity: Enzymatic reactions are highly specific, minimizing the formation of unwanted byproducts and simplifying downstream purification.

-

Mild Conditions: Reactions are conducted under physiological conditions (pH, temperature), preserving the integrity of the complex molecular structure.

The most common and effective biocatalytic system for this purpose is a preparation of liver microsomes . Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are homogenized. They are a rich source of the membrane-bound enzymes required for this synthesis, including both Cytochrome P450s and microsomal epoxide hydrolase.[8]

The following workflow outlines the key stages of the synthesis and purification process.

Caption: General experimental workflow for biocatalytic synthesis of CBZ-diol.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and confirmation of CBZ-diol.

Part A: Biocatalytic Synthesis using Rat Liver Microsomes

Rationale: Rat liver microsomes are a well-established and commercially available source of high CYP3A and mEH activity. An NADPH regenerating system is included to ensure a constant supply of reducing equivalents for the CYP450 enzyme, preventing the reaction from terminating prematurely.

| Parameter | Value/Reagent | Rationale |

| Enzyme Source | Pooled Rat Liver Microsomes | High concentration of CYP3A and mEH enzymes.[8] |

| Substrate | Carbamazepine | Starting material for the synthesis. |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Maintains optimal pH for enzyme activity. |

| Cofactor System | NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) | Ensures sustained CYP450 activity by continuously regenerating NADPH from NADP+. |

| Incubation Temp. | 37 °C | Optimal temperature for mammalian enzyme function. |

| Final CBZ Conc. | 50-100 µM | Balances substrate availability with potential for substrate inhibition. |

| Microsome Conc. | 0.5-1.0 mg/mL | Provides sufficient enzyme concentration for the reaction. |

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Carbamazepine in a suitable organic solvent (e.g., Methanol or DMSO).

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions in the phosphate buffer.

-

-

Reaction Setup (Total Volume: 1 mL):

-

In a microcentrifuge tube, add the appropriate volume of phosphate buffer.

-

Add the carbamazepine stock solution to achieve the desired final concentration (e.g., 10 µL of a 10 mM stock for a final concentration of 100 µM).

-

Add the liver microsomes (e.g., 50 µL of a 20 mg/mL stock for a final concentration of 1.0 mg/mL).

-

Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the NADPH regenerating system solution (e.g., 200 µL).

-

Incubate the reaction mixture at 37 °C for 60-90 minutes in a shaking water bath. A control reaction omitting the regenerating system should be run in parallel to confirm enzyme dependency.

-

-

Reaction Termination:

-

Stop the reaction by adding 1 mL of ice-cold acetonitrile. This will precipitate the microsomal proteins and halt all enzymatic activity.

-

Vortex the mixture vigorously for 30 seconds.

-

-

Protein Removal:

-

Centrifuge the tube at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube for analysis and purification.

-

Part B: Product Purification

The supernatant from the previous step contains the desired CBZ-diol, unreacted CBZ, the CBZ-E intermediate, and buffer components. Purification is typically achieved using Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Solid-Phase Extraction (SPE):

-

Objective: To concentrate the analytes and remove salts.

-

Cartridge: Use a C18 SPE cartridge.

-

Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Load: Load the supernatant onto the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute: Elute the analytes (CBZ, CBZ-E, CBZ-diol) with 1 mL of methanol.[9]

-

-

Preparative HPLC:

-

Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase.

-

Inject the reconstituted sample onto a preparative C18 HPLC column.

-

Use a gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape) to separate the CBZ-diol from the less polar CBZ and CBZ-E.

-

Collect the fraction corresponding to the CBZ-diol peak, which will be the most polar and have the earliest retention time of the three compounds.

-

Part C: Analytical Characterization and Validation

The identity and purity of the collected fraction must be confirmed.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Objective: To confirm the identity and assess the purity of the final product.

-

Method: Analyze the purified fraction using an analytical C18 column coupled to a mass spectrometer.[9][10]

-

Confirmation: The identity of CBZ-diol (C₁₅H₁₄N₂O₃, molecular weight ~270.28 g/mol ) is confirmed by observing the correct parent mass ion (e.g., m/z 271.1 [M+H]⁺ in positive ionization mode) and its characteristic fragmentation pattern.[11]

-

Purity: Purity is assessed by integrating the peak area of the CBZ-diol and comparing it to the total area of all observed peaks in the chromatogram.

-

Conclusion

The synthesis of Iminostilbene-10,11-dihydrodiol from carbamazepine is a cornerstone procedure for researchers in pharmacology and drug development. The biocatalytic method detailed in this guide provides a reliable and scientifically sound pathway to generate this critical metabolite. By leveraging liver microsomes, this approach ensures the production of the biologically relevant trans-diol isomer, making it suitable for use as an analytical standard and for further metabolic and toxicological investigation. The successful execution of the synthesis, purification, and validation protocols described herein will equip scientists with the high-quality material needed to advance their research into carbamazepine's complex pharmacology and beyond.

References

-

Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Fadhil, A. F. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Environmental Science and Pollution Research, 29(33), 50067-50077. [Link]

-

Soares-da-Silva, P., Pires, N., & Bonifácio, M. J. (2002). Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. Epilepsy Research, 48(1-2), 43-56. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2554, Carbamazepine. [Link]

-

Eichelbaum, M., Köthe, K. W., Hoffmann, F., & von Unruh, G. E. (1982). Carbamazepine-10,11-diol steady-state serum levels and renal excretion during carbamazepine therapy in adults and children. European Journal of Clinical Pharmacology, 23(3), 241-244. [Link]

-

Nicolas, J. M., Lecoin, G., Urien, S., & Fonsart, J. (1998). Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition. Fundamental & Clinical Pharmacology, 12(6), 649-655. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83852, 10,11-Dihydroxycarbamazepine. [Link]

-

Bellucci, G., Berti, G., Chiappe, C., & Lippi, A. (1987). The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. Journal of Medicinal Chemistry, 30(5), 768-773. [Link]

-

Tybring, G., von Bahr, C., Bertilsson, L., Collste, H., Glaumann, H., & Solbrand, M. (1981). Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro. Drug Metabolism and Disposition, 9(6), 561-564. [Link]

-

Hypha Discovery. (n.d.). Dihydrodiol Metabolites. [Link]

-

Miao, X. S., Yang, J. J., & Metcalfe, C. D. (2005). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 77(19), 6218-6225. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114725, trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine. [Link]

-

Liu, H., Kumar, I., & Han, J. (2006). Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 731-736. [Link]

-

Kerr, B. M., Thummel, K. E., Wurden, C. J., & Levy, R. H. (1994). Inhibition of epoxide hydrolase by valproic acid in epileptic patients receiving carbamazepine. Clinical Pharmacology and Therapeutics, 55(1), 82-89. [Link]

Sources

- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Carbamazepine-10,11-diol steady-state serum levels and renal excretion during carbamazepine therapy in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of epoxide hydrolase by valproic acid in epileptic patients receiving carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. 10,11-Dihydroxycarbamazepine | C15H14N2O3 | CID 83852 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Formation of Iminostilbene-10,11-dihydrodiol from Oxcarbazepine

This guide provides a comprehensive technical overview of the metabolic conversion of oxcarbazepine to its pharmacologically active metabolite, licarbazepine, which is chemically known as 10,11-dihydro-10-hydroxycarbamazepine or iminostilbene-10,11-dihydrodiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, enzymatic drivers, and state-of-the-art analytical methodologies pertinent to this critical biotransformation.

Executive Summary: The Significance of Oxcarbazepine Metabolism

Oxcarbazepine is a second-generation antiepileptic drug, structurally related to carbamazepine, but with a distinct and advantageous metabolic profile.[1][2][3] Unlike carbamazepine, which undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes leading to the formation of a reactive epoxide metabolite, oxcarbazepine's primary metabolic route is a reductive pathway.[1][4] This pathway rapidly converts the prodrug oxcarbazepine into its active metabolite, licarbazepine (also referred to as the monohydroxy derivative or MHD), which is largely responsible for the drug's therapeutic effects.[3][5][6][7] This fundamental difference in metabolism results in a lower potential for drug-drug interactions and a more favorable safety profile compared to its predecessor.[1] Understanding the nuances of this metabolic process is paramount for optimizing therapeutic strategies, predicting patient-specific responses, and guiding the development of new chemical entities.

Biochemical Pathway: From Prodrug to Active Moiety

The biotransformation of oxcarbazepine is a rapid and efficient process occurring predominantly in the liver.[5][8] Following oral administration, oxcarbazepine is well-absorbed (>95%) and swiftly converted to licarbazepine by cytosolic enzymes.[9][10] This reductive metabolism of the 10-keto group of oxcarbazepine is the cornerstone of its pharmacokinetic profile.[4]

The Central Role of Cytosolic Reductases

The conversion of oxcarbazepine to licarbazepine is not mediated by the cytochrome P450 system, a key differentiator from carbamazepine.[4] Instead, this reduction is catalyzed by a suite of cytosolic enzymes, primarily aldo-keto reductases (AKRs) and carbonyl reductases (CBRs).[1][4] Specifically, enzymes such as AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3 have been identified as key players in this transformation.[1]

This enzymatic process introduces a chiral center at the C-10 position, resulting in the formation of two stereoisomers: (S)-(+)-licarbazepine and (R)-(-)-licarbazepine.[2][3][11] The formation of these enantiomers is stereoselective, with different enzymes showing preference for producing one isomer over the other. For instance, AKR1C3 and AKR1C4 preferentially form (R)-licarbazepine, while AKR1C1, AKR1C2, CBR1, and CBR3 predominantly produce (S)-licarbazepine.[1] In humans, the (S)-enantiomer is the major circulating form.[12]

Downstream Metabolism and Excretion

Following its formation, licarbazepine is the primary active species, with plasma concentrations significantly exceeding those of the parent drug.[9] The elimination of licarbazepine mainly occurs through direct glucuronidation, a phase II metabolic reaction, followed by renal excretion.[1][4][6][7] A minor portion (approximately 4%) of licarbazepine is further oxidized to the inactive 10,11-dihydroxy derivative.[6][7][9]

Caption: Metabolic pathway of oxcarbazepine to licarbazepine and subsequent metabolites.

Pharmacokinetic Profile: A Quantitative Perspective

The rapid and extensive conversion of oxcarbazepine to licarbazepine dictates the pharmacokinetic properties of the drug. The half-life of the parent compound, oxcarbazepine, is relatively short (1-3.7 hours), while the active metabolite, licarbazepine, has a significantly longer half-life (8-10 hours), which allows for twice-daily dosing.[5]

| Parameter | Oxcarbazepine | Licarbazepine (MHD) |

| Time to Peak (Tmax) | ~1-3 hours[3] | ~4-12 hours[2][3] |

| Half-life (t1/2) | ~1-3.7 hours[5] | ~8-10 hours[5] |

| Plasma Protein Binding | ~40% (for MHD)[2][3] | ~40%[2][3] |

| Bioavailability | >95%[2][3] | - |

| Area Under Curve (AUC) | Significantly lower than MHD[9] | Primary contributor to therapeutic effect[9] |

Table 1: Comparative Pharmacokinetic Parameters.

Experimental Protocols for Studying Oxcarbazepine Metabolism

Investigating the metabolic fate of oxcarbazepine requires robust in vitro and in vivo experimental models, coupled with sensitive bioanalytical techniques.

In Vitro Metabolism using Liver Microsomes and Cytosol

Given that the primary metabolic conversion is a reductive process mediated by cytosolic enzymes, both liver microsomes and the cytosolic fraction (S9 or purified cytosol) are essential for a comprehensive in vitro assessment.[6][7] While microsomes are the primary source for studying CYP-mediated and some glucuronidation reactions, the cytosol is critical for investigating the activity of aldo-keto and carbonyl reductases.[13]

Protocol: In Vitro Incubation with Human Liver S9 Fraction

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Human Liver S9 fraction (final protein concentration of 0.5-1.0 mg/mL)

-

Oxcarbazepine (from a stock solution in a suitable solvent like methanol or DMSO, final solvent concentration <1%)

-

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add oxcarbazepine to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Self-Validation: This protocol incorporates essential controls, including a no-enzyme control (S9 fraction replaced with buffer) to assess non-enzymatic degradation and a no-cofactor control (NADPH regenerating system omitted) to confirm cofactor dependency.

Caption: A typical workflow for an in vitro metabolism study of oxcarbazepine.

Bioanalytical Methodology: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxcarbazepine and licarbazepine in biological matrices.[14]

Protocol: LC-MS/MS Analysis of Oxcarbazepine and Licarbazepine

-

Sample Preparation: Protein precipitation, as described in the in vitro protocol, is a common and effective method for plasma and microsomal samples.[14]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is typically used.[14]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is common.[14]

-

Flow Rate: A flow rate of 0.5-0.8 mL/min is often employed.[14]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is highly effective for these analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

MRM Transitions (Example):

-

Oxcarbazepine: m/z 253.1 → 208.1

-

Licarbazepine: m/z 255.1 → 210.1

-

Internal Standard (e.g., ¹³C₆-Licarbazepine): m/z 261.1 → 216.1

-

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analytes in the unknown samples is determined by interpolation.

Self-Validation: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-Licarbazepine) is crucial for a self-validating system, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.[14]

Conclusion and Future Directions

The metabolic pathway of oxcarbazepine to licarbazepine via cytosolic reductases is a well-characterized process that underpins its clinical advantages. This biotransformation avoids the complexities and drug-interaction liabilities associated with the cytochrome P450 system. For drug development professionals, the study of this pathway offers a template for designing prodrugs with favorable metabolic profiles. Future research may focus on further elucidating the specific contributions of individual AKR and CBR isoforms to oxcarbazepine metabolism, exploring the impact of genetic polymorphisms in these enzymes on patient response, and refining analytical techniques for even greater sensitivity and throughput. A thorough understanding of this metabolic cornerstone will continue to inform the rational use of oxcarbazepine and the development of the next generation of antiepileptic therapies.

References

-

Title: Oxcarbazepine Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]

-

Title: Oxcarbazepine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Population Pharmacokinetics of Oxcarbazepine: A Systematic Review Source: medRxiv URL: [Link]

-

Title: A Short Note on Pharmacokinetics of Oxcarbazepine Source: Walsh Medical Media URL: [Link]

-

Title: Overview of the Clinical Pharmacokinetics of Oxcarbazepine Source: ResearchGate URL: [Link]

-

Title: Clinical pharmacokinetics of oxcarbazepine Source: PubMed URL: [Link]

-

Title: Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions Source: PubMed URL: [Link]

-

Title: Main metabolic pathway of carbamazepine, oxcarbazepine and eslicarbazepine acetate [Hainzl et al. 2001]. Source: ResearchGate URL: [Link]

-

Title: (PDF) Clinical Pharmacokinetics of Oxcarbazepine Source: Academia.edu URL: [Link]

-

Title: Metabolites and DNA-binding of carbamazepine and oxcarbazepine in vitro by rat liver microsomes Source: PubMed URL: [Link]

-

Title: method-development-and-validation-of-oxcarbazepine-by-using-rp-hplc-method.pdf Source: Pharmacophore URL: [Link]

-

Title: Oxcarbazepine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Microsomal metabolism of carbamazepine and oxcarbazepine in liver and placenta Source: PubMed URL: [Link]

-

Title: Overview of the clinical pharmacokinetics of oxcarbazepine Source: PubMed URL: [Link]

-

Title: Licarbazepine – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy Source: PubMed URL: [Link]

-

Title: In Vitro Drug Metabolism Using Liver Microsomes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method | Open Access Journals Source: Research and Reviews URL: [Link]

-

Title: Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies Source: PubMed URL: [Link]

-

Title: What are the mechanisms of action of OXCARBAZEPINE in TRILEPTAL therapy? Source: Consensus URL: [Link]

-

Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S Source: Discovery Research Portal - University of Dundee URL: [Link]

-

Title: Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite Source: ARUP Laboratories URL: [Link]

-

Title: Oxcarbazepine: validation and application of an analytical method Source: SciELO URL: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 9. medrxiv.org [medrxiv.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Pharmacological and Biological Profile of Iminostilbene-10,11-dihydrodiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminostilbene-10,11-dihydrodiol, also known as carbamazepine-10,11-diol (CBZ-diol), is the terminal and primary renally excreted metabolite of the widely used anticonvulsant carbamazepine and its analogue, oxcarbazepine. Formed via the critical epoxide-diol metabolic pathway, the biological significance of CBZ-diol has largely been considered in the context of its role as an inactive detoxification product of the pharmacologically active carbamazepine-10,11-epoxide. This technical guide provides a comprehensive analysis of the current scientific understanding of Iminostilbene-10,11-dihydrodiol, delving into its metabolic generation, pharmacokinetic profile, and the conspicuous absence of evidence for its direct pharmacological activity. Furthermore, this document will explore its potential, albeit unconfirmed, involvement in adverse drug reactions associated with its parent compounds, particularly hyponatremia. Methodologies for its chemical synthesis and analytical quantification will be detailed, providing researchers with the necessary foundation for future investigations into this terminal metabolite. This guide serves as a critical resource for scientists in pharmacology and drug development, highlighting both the established knowledge and the existing lacunae in the scientific literature concerning Iminostilbene-10,11-dihydrodiol, thereby paving the way for future research.

Introduction: The Metabolic Fate of Iminostilbene-Based Anticonvulsants

The iminostilbene derivatives, carbamazepine (CBZ) and oxcarbazepine (OXC), are cornerstone therapies in the management of epilepsy and neuropathic pain.[1] Their clinical efficacy is intrinsically linked to their complex metabolism, which involves a cascade of enzymatic transformations leading to a variety of metabolites, some of which possess their own biological activity. At the heart of this metabolic journey lies the formation of Iminostilbene-10,11-dihydrodiol (CBZ-diol), the final product of the epoxide-diol pathway.

Carbamazepine, in particular, is known to induce its own metabolism, a phenomenon that complicates its pharmacokinetic profile.[2] A key step in its biotransformation is the oxidation to the highly reactive and pharmacologically active carbamazepine-10,11-epoxide (CBZ-epoxide).[1][2] This epoxide metabolite is not merely a transitional compound; it exhibits anticonvulsant and neurotoxic properties comparable to the parent drug.[1] The detoxification of this active epoxide is therefore a critical physiological process, culminating in the formation of the seemingly inert CBZ-diol.

This guide will navigate the scientific landscape surrounding Iminostilbene-10,11-dihydrodiol, moving beyond its traditional classification as a simple excretory product to critically evaluate its known biological and pharmacological characteristics, or lack thereof.

Biological Activity and Pharmacological Profile: An Absence of Evidence

Despite being a major metabolite of carbamazepine, there is a notable scarcity of direct evidence in the scientific literature to suggest that Iminostilbene-10,11-dihydrodiol possesses significant pharmacological activity. The prevailing consensus is that it is an inactive, water-soluble compound readily excreted by the kidneys.

Anticonvulsant Activity

While its precursor, carbamazepine-10,11-epoxide, demonstrates anticonvulsant effects, studies have not attributed similar properties to CBZ-diol.[1] The primary mechanism of action for carbamazepine and its epoxide metabolite involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes.[1] It is hypothesized that the diol structure of CBZ-diol lacks the necessary conformational and electronic features to effectively interact with these ion channels in a similar manner.

Neurotoxicity

The neurotoxic effects associated with high doses of carbamazepine are, in part, attributed to the accumulation of carbamazepine-10,11-epoxide.[1] The conversion of the epoxide to the diol is thus considered a detoxification step. There is no substantial evidence to suggest that Iminostilbene-10,11-dihydrodiol contributes to the neurotoxic side effects observed with carbamazepine therapy.

The Metabolic Pathway: Formation of Iminostilbene-10,11-dihydrodiol

The generation of Iminostilbene-10,11-dihydrodiol is a two-step enzymatic process central to the metabolism of carbamazepine. Understanding this pathway is crucial for appreciating the pharmacokinetic variability and drug-drug interaction potential of the parent compound.

Step 1: Epoxidation of Carbamazepine

The initial and rate-limiting step is the oxidation of carbamazepine at the 10,11-double bond of the iminostilbene ring to form carbamazepine-10,11-epoxide. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme, CYP3A4.[3]

Step 2: Hydrolysis of the Epoxide

The subsequent and final step is the enzymatic hydrolysis of the reactive epoxide ring of carbamazepine-10,11-epoxide. This detoxification reaction is catalyzed by microsomal epoxide hydrolase (mEH), which adds a molecule of water across the epoxide to form the trans-10,11-dihydro-10,11-dihydroxy derivative, Iminostilbene-10,11-dihydrodiol.[3][4]

Potential Role in Adverse Drug Reactions: The Hyponatremia Question

A significant and potentially life-threatening adverse effect of both carbamazepine and oxcarbazepine is hyponatremia, a condition characterized by low sodium levels in the blood.[5] The mechanism is thought to involve an increased sensitivity of the renal collecting ducts to the action of antidiuretic hormone (ADH), leading to excessive water reabsorption.[6] This effect is mediated through the vasopressin V2 receptor and the subsequent translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells.[7]

While the parent drugs are directly implicated, the specific contribution of their metabolites, including Iminostilbene-10,11-dihydrodiol, to this phenomenon remains an area of active investigation and debate. It is plausible that CBZ-diol, being a major metabolite present in significant concentrations, could play a modulatory role, either by directly interacting with renal targets or by influencing the transport and activity of the parent compounds. However, direct experimental evidence to support this hypothesis is currently lacking.

Methodologies for Study

The investigation of Iminostilbene-10,11-dihydrodiol necessitates robust analytical and synthetic methodologies.

Analytical Quantification

The accurate measurement of CBZ-diol in biological matrices is essential for pharmacokinetic and toxicological studies. The gold standard for its quantification is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2]

Protocol: Quantification of Iminostilbene-10,11-dihydrodiol in Human Plasma by HPLC-MS/MS

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analogue of CBZ-diol).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for CBZ-diol and the internal standard.

-

Chemical Synthesis

The availability of pure Iminostilbene-10,11-dihydrodiol is a prerequisite for conducting in vitro and in vivo studies to elucidate its biological activity. The synthesis typically involves the oxidation of iminostilbene, a common precursor in the manufacturing of carbamazepine.[3][5][8][9][10][11]

Synthetic Scheme Outline:

-

Protection of the Iminostilbene Nitrogen: The secondary amine of the iminostilbene ring is first protected, for example, by acylation.

-

Epoxidation of the Double Bond: The protected iminostilbene undergoes epoxidation at the 10,11-double bond using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

-

Hydrolysis of the Epoxide: The resulting epoxide is then hydrolyzed under acidic or basic conditions to yield the diol.

-

Deprotection: The protecting group on the nitrogen is removed to afford Iminostilbene-10,11-dihydrodiol.

Conclusion and Future Directions

Iminostilbene-10,11-dihydrodiol represents a significant yet under-investigated component of carbamazepine and oxcarbazepine metabolism. While traditionally viewed as an inactive, excretory end-product, its high concentrations in patients and its structural relation to pharmacologically active precursors warrant a more thorough investigation of its biological profile.

Future research should focus on:

-

Direct Pharmacological Screening: Utilizing in vitro assays to definitively assess the activity of isolated Iminostilbene-10,11-dihydrodiol on a panel of neuronal targets, including voltage-gated sodium channels and other relevant ion channels and receptors.

-

Investigation of its Role in Hyponatremia: Employing in vitro models of the renal collecting duct to determine if CBZ-diol has any direct effect on vasopressin V2 receptor signaling or aquaporin-2 trafficking.

-

Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to confirm its presumed safety profile.

A deeper understanding of the pharmacological and biological activities of Iminostilbene-10,11-dihydrodiol will not only provide a more complete picture of the metabolism and disposition of its parent drugs but also has the potential to uncover novel mechanisms underlying their therapeutic efficacy and adverse effects.

References

- CN102807528A - Preparation method of 10-methoxy iminostilbene - Google P

-

Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem. (URL: [Link])

-

(5S,6R)-6,11-dihydro-5H-benzo(b)(1)benzazepine-5,6-diol - PubChem. (URL: [Link])

-

Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants - Pharmacy 180. (URL: [Link])

-

10,11-Dihydroxycarbamazepine | C15H14N2O3 | CID 83852 - PubChem. (URL: [Link])

-

Iminostilbene-10,11-dihydrodiol | CAS 56211-73-5 - Veeprho. (URL: [Link])

-

Iminostilbene-d2 | C14H11N | CID 45039557 - PubChem. (URL: [Link])

- EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google P

-

Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography | Request PDF - ResearchGate. (URL: [Link])

-

Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH. (URL: [Link])

-

102807528 Preparation method of 10-methoxy iminostilbene - WIPO Patentscope. (URL: [Link])

-

Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. - Semantic Scholar. (URL: [Link])

-

A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 - European Publication Server web service. (URL: [Link])

- CN101307021B - Chemical synthesis process for iminostilbene - Google P

-

Taking carbamazepine with other medicines and herbal supplements - NHS. (URL: [Link])

-

Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (URL: [Link])

-

DHT Intensol Interactions Checker - Drugs.com. (URL: [Link])

-

Interactions – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice. (URL: [Link])

-

An update on drug interactions involving anti-inflammatory and analgesic medications in oral and maxillofacial medicine: a narrative review. (URL: [Link])

-

Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed. (URL: [Link])

-

Individualizing drug therapy: a potential role of pharmacogenomics in AED-induced hyponatremia - UCL Discovery. (URL: [Link])

-

Carbamazepine-10,11-diol steady-state serum levels and renal excretion during carbamazepine therapy in adults and children - PubMed. (URL: [Link])

-

Single-dose kinetics and metabolism of carbamazepine-10,11-epoxide - PubMed. (URL: [Link])

-

Hyponatremia due to an Additive Effect of Carbamazepine and Thiazide Diuretics - Sci-Hub. (URL: [Link])

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102807528A - Preparation method of 10-methoxy iminostilbene - Google Patents [patents.google.com]

- 4. 10,11-Dihydroxycarbamazepine | C15H14N2O3 | CID 83852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jopcr.com [jopcr.com]

- 6. EP1748988B1 - A process for the preparation of iminostilbene derivatives - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]

- 10. CN101307021B - Chemical synthesis process for iminostilbene - Google Patents [patents.google.com]

- 11. drugs.com [drugs.com]

A Technical Guide to the Discovery and Isolation of Iminostilbene-10,11-dihydrodiol

Foreword: The Metabolite as the Message

In the landscape of pharmaceutical development, a parent drug molecule rarely tells the whole story. The narrative of its journey through a biological system is written by its metabolites. These transformed molecules can dictate efficacy, define toxicity, and unveil the intricate enzymatic machinery of the body. Iminostilbene-10,11-dihydrodiol, a key metabolite of the widely prescribed anticonvulsant drugs carbamazepine and oxcarbazepine, is a quintessential example of this principle. Understanding its formation, isolating it from complex biological matrices, and accurately quantifying it are not mere analytical exercises; they are fundamental requirements for comprehensive pharmacokinetic and toxicological assessment. This guide provides a field-proven framework for these tasks, moving beyond simple protocols to explain the scientific rationale that underpins robust and reliable bioanalysis.

Chapter 1: The Biotransformation Pathway: From Parent Drug to Diol

Iminostilbene-10,11-dihydrodiol, also known as 10,11-dihydro-10,11-dihydroxycarbamazepine (CBZ-diol), is the end product of a critical metabolic sequence.[1][2] Its discovery is intrinsically linked to the elucidation of the metabolic fates of two structurally related drugs: carbamazepine (CBZ) and oxcarbazepine (OXC).

The Carbamazepine Pathway: A Tale of Two Steps

The primary and most significant route of carbamazepine metabolism begins with an oxidation reaction.[3]

-

Epoxidation: The major pathway involves the conversion of carbamazepine to a pharmacologically active and potentially toxic intermediate, carbamazepine-10,11-epoxide (CBZ-E).[4][5] This critical step is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8 .[1][5][6]

-

Hydrolysis: The epoxide intermediate is subsequently hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH) .[1] This reaction opens the unstable epoxide ring, adding two hydroxyl groups across the 10 and 11 positions to form the stable, less toxic diol metabolite, iminostilbene-10,11-dihydrodiol.[2]

This two-step process is a classic detoxification pathway, converting a reactive epoxide into a more water-soluble diol that can be readily excreted.

The Oxcarbazepine Pathway: A Reductive Approach

Oxcarbazepine, a keto-analogue of carbamazepine, was designed to reduce the metabolic burden on the CYP450 system. Its pathway to the diol is different:

-

Reduction: Oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to its main active metabolite, licarbazepine (a 10-monohydroxy derivative, or MHD).[7][8]

-

Oxidation: A minor fraction of the licarbazepine (MHD) undergoes further oxidation to form the same 10,11-dihydrodiol metabolite.[7]

The diagram below illustrates these convergent metabolic fates.

Chapter 2: The Bioanalytical Workflow: From Sample to Signal

A successful bioanalytical method is a self-validating system where each step is optimized to ensure accuracy, precision, and reproducibility. The isolation and quantification of iminostilbene-10,11-dihydrodiol from a biological matrix (e.g., plasma, urine, saliva) follows a structured workflow.[4][9][10]

The choice of biological matrix is the first critical decision. Plasma or serum is most common for pharmacokinetic studies as it reflects circulating drug levels.[9] Urine can be valuable for assessing excretion patterns, while saliva offers a non-invasive alternative.[10]

Chapter 3: Isolation Methodologies: A Practical Guide

The primary challenge in any bioanalysis is the selective extraction of the target analyte from a complex mixture of endogenous components like proteins, lipids, and salts. For iminostilbene-10,11-dihydrodiol, two methods have proven highly effective: Solid-Phase Extraction (SPE) and Protein Precipitation.

Protocol 3.1: Solid-Phase Extraction (SPE)

SPE provides superior sample cleanup by leveraging differential affinities between the analyte, the solid sorbent, and the liquid matrix. It is the method of choice for achieving low detection limits and minimizing matrix effects.[1][9][11] Polymeric reversed-phase cartridges, such as Oasis HLB, are particularly effective due to their hydrophilic-lipophilic balance, which ensures good retention of the moderately polar diol metabolite.[1][9]

Objective: To isolate carbamazepine and its metabolites from human plasma with high recovery and purity.

Step-by-Step Methodology:

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by sequentially passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Causality: This step activates the sorbent and ensures a wetted surface for optimal sample interaction.

-

Sample Loading: Load 0.5 mL of pre-treated plasma (spiked with internal standard) onto the conditioned cartridge. Allow the sample to pass through slowly (e.g., ~1 mL/min).[12] Causality: A slow flow rate maximizes the interaction time between the analytes and the sorbent, ensuring efficient capture.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water. Causality: This removes highly polar, water-soluble interferences (like salts) that are not retained on the sorbent, while the target analytes remain bound.

-

Elution: Elute the analytes from the cartridge by passing 1 mL of methanol. Collect the eluate. Causality: The strong organic solvent disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them into the collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase. This sample is now ready for injection. Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and improves peak shape.

Protocol 3.2: Protein Precipitation (PPT)

For rapid analysis, particularly when coupled with the specificity of LC-MS/MS, protein precipitation is a viable, high-throughput alternative.[10]

Objective: To quickly prepare plasma or saliva samples for LC-MS/MS analysis.

Step-by-Step Methodology:

-

Sample Aliquot: Pipette 200 µL of plasma or saliva into a microcentrifuge tube.

-

Precipitation: Add 600 µL of cold methanol containing the internal standard.[10] Causality: The large excess of organic solvent denatures and precipitates the plasma proteins, releasing the protein-bound drug and its metabolites into the supernatant.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.

Chapter 4: Chromatographic Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate the diol metabolite from its parent drug, the epoxide intermediate, and other metabolites prior to detection.[13] The standard technique is reversed-phase chromatography, where analytes are separated based on their hydrophobicity.

Protocol 4.1: Reverse-Phase HPLC Method

This protocol is a representative example for the separation of carbamazepine and its key metabolites.[9][14]

Objective: To achieve baseline separation of iminostilbene-10,11-dihydrodiol, carbamazepine-10,11-epoxide, and carbamazepine.

Step-by-Step Methodology:

-

Column Selection: Utilize a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9] Causality: The C18 stationary phase provides strong hydrophobic retention, which is ideal for separating the structurally similar iminostilbene compounds.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. A common composition is Acetonitrile:10 mM Phosphate Buffer (pH 7.0) in a 30:70 (v/v) ratio.[9]

-

System Setup: Set the column temperature to 35°C and the flow rate to 1.5 mL/min.[9] Causality: Maintaining a constant temperature ensures reproducible retention times. The flow rate is optimized for separation efficiency and run time.

-

Injection: Inject 20 µL of the reconstituted sample extract onto the column.

-

Detection: Monitor the column effluent using a UV detector at 210 nm or, for higher sensitivity and specificity, a tandem mass spectrometer.[9]

Data Presentation: HPLC Method Comparison

| Parameter | Method A [ref: 4] | Method B [ref: 1] | Method C [ref: 15] |

| Column | C18 (250x4.6 mm, 5µm) | C18 (150x2.1 mm, 5µm) | Nova-Pak C18 |

| Mobile Phase | ACN:10mM PO₄ Buffer (30:70) | Gradient: ACN/MeOH & 10mM NH₄Ac | ACN:MeOH:H₂O (19:37:44) |

| Flow Rate | 1.5 mL/min | 0.2 mL/min | 1.8 mL/min |

| Detection | UV at 210 nm | ESI-MS/MS | UV at 214 nm |

| Run Time | ~8 minutes | ~11 minutes | Not specified |

Chapter 5: Advanced Detection by Tandem Mass Spectrometry (LC-MS/MS)

For definitive confirmation and highly sensitive quantification, tandem mass spectrometry is the authoritative technique.[4][15] It provides two layers of mass-based specificity. The first mass analyzer (Q1) selects the protonated molecular ion of the analyte (the precursor ion), and the second (Q3) detects a specific fragment ion produced after collision-induced dissociation (the product ion). This precursor-to-product transition is unique to the analyte.

Key Mass Transitions (MRM Mode)

The analysis is performed in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Iminostilbene-10,11-dihydrodiol | 271.1 | 253.1 | [M+H]⁺ → [M+H - H₂O]⁺[1] |

| Carbamazepine-10,11-epoxide | 253.1 | 180.0 | [M+H]⁺ → Fragmentation of core[1][15] |

| Carbamazepine (Parent) | 237.1 | 194.1 | [M+H]⁺ → Fragmentation of core[10][15] |

| Dihydrocarbamazepine (IS) | 239.1 | 194.1 | Internal Standard |

Causality: The use of a stable isotope-labeled or structurally similar internal standard (IS) is crucial. It co-elutes with the analyte and experiences similar extraction inefficiencies or ionization suppression, allowing for a highly accurate ratio-based quantification that corrects for experimental variability.

Conclusion

The discovery and isolation of iminostilbene-10,11-dihydrodiol are central to understanding the clinical pharmacology of carbamazepine and oxcarbazepine. The methodologies outlined in this guide, from targeted sample preparation using SPE to specific and sensitive quantification by LC-MS/MS, represent the gold standard in modern bioanalysis. By understanding the causal principles behind each step—why a particular sorbent is chosen, how a specific mass transition is generated, and the role of an internal standard—researchers and drug development professionals can confidently generate data that is not only accurate and precise but also scientifically defensible. This robust analytical foundation is indispensable for advancing drug safety and efficacy assessments.

References

-

Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]

-

Negrini, D., Magon, W., Peserico, D., Lippi, G., & Danese, E. (2022). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica, 46(1). [Link]

-

Novak, M., & Chiba, P. (2012). Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. Journal of the Serbian Chemical Society, 77(10), 1423–1436. [Link]

-

Van Rooyen, G. F., Badenhorst, D., Swart, K. J., Hundt, H. K. L., Scanes, T., & Hundt, A. F. (2002). Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation. Journal of Chromatography B, 769(1), 1-7. [Link]

- Demirkaya, E., & Kadioglu, Y. (2006). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Asian Journal of Chemistry, 18(1), 78.

-

Thorn, C. F., et al. (PharmGKB). Carbamazepine Pathway, Pharmacokinetics. Pharmacogenet Genomics. [Link]

-

Thorn, C. F., et al. (PharmGKB). Oxcarbazepine Pathway, Pharmacokinetics. [Link]

-

Hart, T., et al. (2014). Carbamazepine Pathway. Small Molecule Pathway Database (SMPDB). [Link]

-

Owen, R. T. (2011). Solid-Phase Extraction of Carbamazepine and Two Major Metabolites from Plasma for Analysis by HPLC. Clinical Drug Investigation, 4(4), 263-269. [Link]

-

Leal, T., et al. (2017). Simultaneous Determination of Carbamazepine and Carbamazepine-10,11-epoxide in Different Biological Matrices by LC-MS/MS. Journal of Interdisciplinary Medicine, 2(2), 161-167. [Link]

-

Le, T. M., & Le, T. H. (2011). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Applied Pharmaceutical Science, 1(9), 1-7. [Link]

- Ghaffari, N., et al. (2020). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 2(2), 101-112.

-

Tripp, A. C., & Le, V. M. (2023). Oxcarbazepine. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. employees.csbsju.edu [employees.csbsju.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. SMPDB [smpdb.ca]

- 4. biochimicaclinica.it [biochimicaclinica.it]

- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-Iminostilbene-10,11-dihydrodiol: Physicochemical Properties, Synthesis, and Analytical Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cis-Iminostilbene-10,11-dihydrodiol (CAS No. 56211-73-5), a significant metabolite and reference standard in pharmaceutical research, particularly in the context of drugs containing the dibenz[b,f]azepine nucleus, such as Oxcarbazepine. This document delves into the core physicochemical characteristics, metabolic origins, and analytical considerations for this compound, offering field-proven insights to support research and development activities.

Core Molecular and Physical Characteristics

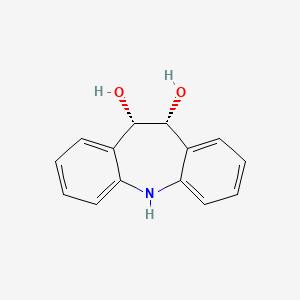

cis-Iminostilbene-10,11-dihydrodiol, systematically named (10R,11S)-10,11-Dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is a heterocyclic compound possessing a tricyclic dibenz[b,f]azepine core structure.[1][2] This central seven-membered azepine ring, flanked by two benzene rings, is a foundational scaffold for numerous centrally acting pharmaceuticals. The "-dihydrodiol" suffix indicates the saturation of the 10,11-double bond of the parent iminostilbene molecule with two hydroxyl groups. The "cis" designation, as commonly listed by suppliers, refers to the stereochemical configuration of these hydroxyl groups.[1][2]

The fundamental properties of this compound are critical for its handling, formulation, and analytical detection. It typically presents as a beige or off-white to pale yellow solid, underscoring the need for protection from light to prevent potential photodegradation, a known characteristic of similar tricyclic structures.[3][4] For long-term stability, storage in a refrigerator at 2-8°C is recommended.[2][4]

dot

Caption: Figure 1: Chemical Structure of cis-Iminostilbene-10,11-dihydrodiol

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 56211-73-5 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 227.26 g/mol | [1][2][3] |

| Appearance | Beige or Off-white to Pale Yellow Solid | [3][4] |

| Melting Point | >128°C (with decomposition) | [4] |

| Solubility | Soluble in Acetone, DMSO, Methanol | [4] |

| Storage | 2-8°C Refrigerator | [2][4] |

Metabolic Genesis and Biological Significance

From a drug development perspective, understanding the metabolic fate of a parent compound is paramount. cis-Iminostilbene-10,11-dihydrodiol is a known metabolite of iminostilbene.[5] The metabolic transformation follows the well-established epoxide-diol pathway, a common route for the detoxification of aromatic and olefinic compounds.

The initial step involves the oxidation of the 10,11-double bond of iminostilbene, catalyzed by cytochrome P450 enzymes, to form the reactive intermediate, iminostilbene-10,11-epoxide. This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to yield the corresponding dihydrodiol.[5] Studies utilizing rat liver microsomes have confirmed this metabolic conversion.[5] This pathway is analogous to the metabolism of the widely used antiepileptic drug carbamazepine, which is first metabolized to carbamazepine-10,11-epoxide and subsequently to its corresponding dihydrodiol.